molecular formula C24H23N5O2S3 B2393298 2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-36-6

2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2393298
CAS No.: 670273-36-6
M. Wt: 509.66
InChI Key: WGVMFPFQNRPXCF-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule characterized by a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene), a 3-phenyl-1,2,4-thiadiazole moiety, and an acetamide linker. The tricyclic system incorporates sulfur and nitrogen atoms, which may enhance its stability and bioactivity. Structural determination methods like X-ray crystallography, supported by programs such as SHELX , would be critical for confirming its conformation.

Properties

IUPAC Name

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S3/c1-3-11-29-22(31)19-16-10-9-14(2)12-17(16)33-21(19)27-24(29)32-13-18(30)25-23-26-20(28-34-23)15-7-5-4-6-8-15/h3-8,14H,1,9-13H2,2H3,(H,25,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVMFPFQNRPXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiolo-pyrimidine core, followed by the introduction of the thiadiazole moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with cephalosporin derivatives (e.g., compounds m and n in ), which feature bicyclic systems and thiadiazole-thioether linkages. Key differences include:

  • Core Structure : The target compound’s tricyclic system contrasts with the bicyclic β-lactam framework of cephalosporins.
  • Substituents : The prop-2-en-1-yl (allyl) group and phenyl-thiadiazole substituent in the target compound differ from the tetrazole and pivalamido groups in cephalosporins.

Table 1: Structural Comparison

Feature Target Compound Cephalosporin Derivatives ()
Core Tricyclic (8-thia-4,6-diaza) Bicyclic (5-thia-1-azabicyclo[4.2.0])
Thiadiazole Position N-(3-phenyl-1,2,4-thiadiazol-5-yl) 5-methyl-1,3,4-thiadiazol-2-ylthio
Key Functional Groups Acetamide, allyl, sulfanyl β-lactam, tetrazole, pivalamido
Molecular Weight* ~550–600 g/mol (estimated) ~400–500 g/mol (empirical)

*Molecular weights estimated based on structural formulae.

Table 2: Hypothetical Bioactivity Comparison

Compound Type Target Compound Cephalosporins Xanthones ()
Likely Targets Enzymes (kinases, reductases) Bacterial cell walls Antioxidant pathways
Therapeutic Potential Antimicrobial, anticancer Antibacterial Antifungal, anti-inflammatory
Mechanism Unknown (structural analogy) β-lactam inhibition Reactive oxygen species modulation

Biological Activity

The compound 2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiadiazole derivatives , which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological efficacy.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S₃
  • Molecular Weight : 414.55 g/mol

Structural Characteristics

The compound features:

  • A thiazole ring
  • A diazatricyclo structure
  • An acetamide group

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds within the same class. For instance, a study on 1,3,4-oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines.

CompoundIC₅₀ (µg/ml)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

The compound 11b exhibited the highest cytotoxicity, suggesting that modifications in the molecular structure can enhance anticancer activity .

Antioxidant Activity

Antioxidant assays have shown that compounds with similar structural motifs possess moderate antioxidant properties. The synthesized derivatives were evaluated against standard antioxidants like butylated hydroxyanisole (BHA), indicating potential use in oxidative stress-related diseases .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of cell proliferation : Compounds interfere with cancer cell growth by inducing apoptosis.
  • Free radical scavenging : Antioxidant properties help in neutralizing harmful radicals.

Study on Molecular Docking and Cytotoxicity

A recent research study utilized molecular docking simulations to predict the interaction of this compound with target proteins associated with cancer progression. The results indicated strong binding affinities to specific receptors involved in tumor growth regulation .

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